molecular formula C6H11FO5 B569170 3-Deoxy-3-fluoro-D-mannose CAS No. 87764-46-3

3-Deoxy-3-fluoro-D-mannose

Cat. No.: B569170
CAS No.: 87764-46-3
M. Wt: 182.147
InChI Key: RMHCJIQOFXULDL-KVTDHHQDSA-N
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Description

3-Deoxy-3-fluoro-D-mannose is a fluorinated sugar derivative used primarily in glycobiology research. This compound is a biochemical reagent that plays a significant role in studying the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Biochemical Analysis

Biochemical Properties

3-Deoxy-3-fluoro-D-mannose is metabolized and incorporated into the cell wall of Saccharomyces cerevisiae . It interacts with various enzymes and proteins during this process. For instance, it is converted into this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These interactions are crucial for the compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its incorporation into the cell wall of Saccharomyces cerevisiae This process influences cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into various compounds, including this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into compounds such as this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-mannose typically involves the fluorination of protected mannose derivatives. One common method uses diethylaminosulfur trifluoride as the fluorinating agent. For example, 3,4,6-tri-O-benzyl-D-mannose can be subjected to fluorination by diethylaminosulfur trifluoride to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as in laboratory settings. The process would typically involve the protection of hydroxyl groups, fluorination, and subsequent deprotection steps to yield the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-fluoro-D-mannose undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride is commonly used for introducing the fluorine atom.

    Protection and Deprotection: Benzyl groups are often used to protect hydroxyl groups during synthesis.

Major Products

The major products formed from these reactions include various fluorinated sugar derivatives, which can be further modified for specific research applications .

Scientific Research Applications

3-Deoxy-3-fluoro-D-mannose is used in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxy-2-fluoro-D-glucose
  • 4-Deoxy-4-fluoro-D-mannose
  • 2-Deoxy-2-fluoro-D-mannose

Uniqueness

3-Deoxy-3-fluoro-D-mannose is unique due to the specific position of the fluorine atom, which provides distinct reactivity and interaction profiles compared to other fluorinated sugars. This uniqueness makes it valuable for specific biochemical and biomedical research applications .

Properties

IUPAC Name

(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHCJIQOFXULDL-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3-Deoxy-3-fluoro-D-mannose interact with Saccharomyces cerevisiae and what are the downstream effects?

A: this compound exhibits limited transport into Saccharomyces cerevisiae S288C cells compared to its 4-fluoro counterpart. [] Once inside the cell, it undergoes phosphorylation to form this compound 1,6-bisphosphate and this compound 6-phosphate. It can be further converted to GDP-3-deoxy-3-fluoro-D-mannose, albeit with much lower efficiency compared to 4-deoxy-4-fluoro-D-mannose. Notably, minimal incorporation of this compound into the cell-wall polysaccharides is observed. [] This suggests its limited involvement in cell wall biosynthesis pathways.

Q2: What is known about the synthesis of this compound?

A: Multiple research articles describe the synthesis of this compound. [, , , ] These publications detail specific synthetic routes and methodologies employed to obtain the compound, which are valuable resources for organic chemists.

Q3: Are there differences in how Saccharomyces cerevisiae processes this compound and 4-Deoxy-4-fluoro-D-mannose? **

A: Yes, significant differences exist. While both this compound and 4-deoxy-4-fluoro-D-mannose are metabolized by Saccharomyces cerevisiae S288C, the 4-fluoro analog demonstrates superior transport into cells and more efficient conversion into its corresponding sugar nucleotide. [] This difference likely contributes to the observation that 4-deoxy-4-fluoro-D-mannose is incorporated into cell wall polysaccharides while this compound is not. [] This highlights the importance of fluorine position on the sugar molecule for cellular uptake and metabolic processing.

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